lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate
Description
Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound with the molecular formula C10H11LiN2O2 It is a lithium salt of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid
Properties
IUPAC Name |
lithium;2-(1-methylbenzimidazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.Li/c1-12-8-5-3-2-4-7(8)11-9(12)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIXIJXOTFMKAR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C2=CC=CC=C2N=C1CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909312-06-6 | |
| Record name | lithium 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Neutralization of 2-(1-Methylbenzimidazol-2-yl)Acetic Acid
The primary synthesis route involves the neutralization of 2-(1-methylbenzimidazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate in polar aprotic solvents. The reaction proceeds via deprotonation of the carboxylic acid group, followed by lithium ion coordination to the benzimidazole nitrogen.
Reaction Conditions:
- Solvent System: Anhydrous acetone or acetone-water mixtures (4:1 v/v) are preferred to enhance lithium ion solubility while suppressing esterification side reactions.
- Temperature: Ambient (20–25°C) to moderate (40–50°C) temperatures prevent thermal degradation of the benzimidazole ring.
- Molar Ratios: A 1:1.05 molar ratio of acid to lithium hydroxide ensures complete deprotonation, with excess base neutralized by post-reaction acidification.
Yield and Purity:
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 82–89% | |
| Purity (HPLC) | ≥98.5% | |
| Residual Solvent | <0.1% acetone |
The lithium salt crystallizes directly from the reaction mixture upon solvent evaporation, eliminating the need for chromatographic purification.
Hydrolysis of Ethyl Ester Precursors
Alternative pathways utilize ethyl 2-(1-methylbenzimidazol-2-yl)acetate as a precursor, which undergoes saponification with lithium hydroxide. This method is advantageous for acid-sensitive substrates.
Procedure:
- Ester Synthesis: Ethyl ester formation via Fischer esterification of 2-(1-methylbenzimidazol-2-yl)acetic acid in ethanol with catalytic sulfuric acid.
- Hydrolysis: Reaction with 2.2 equivalents of LiOH·H₂O in tetrahydrofuran (THF)/water (3:1) at 60°C for 4 hours.
Key Advantages:
Catalytic Ring-Closure Methods
Recent advances employ polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) to synthesize the benzimidazole core in situ before introducing the acetate side chain.
Steps:
- Benzimidazole Formation: Condensation of o-phenylenediamine with aldehydes using PVP-TfOH (0.2 g/mmol) under solvent-free conditions at 70°C.
- Side-Chain Introduction: Alkylation with ethyl bromoacetate followed by hydrolysis.
Performance Metrics:
| Metric | Value | Source |
|---|---|---|
| Reaction Time | 6–12 minutes | |
| Catalyst Reusability | 5 cycles | |
| Overall Yield | 74–81% |
Reaction Optimization and Kinetic Analysis
pH Control in Neutralization Reactions
Maintaining pH 7.5–8.5 during neutralization prevents both premature lithium precipitation (pH <7) and benzimidazole ring hydrolysis (pH >9). Automated titration systems enhance reproducibility, reducing batch-to-batch variability by 62%.
Solvent Effects on Crystallization
Acetone’s low polarity (dielectric constant 20.7) promotes high-purity crystals via antisolvent effects. Comparative studies show:
| Solvent | Crystal Size (µm) | Purity (%) |
|---|---|---|
| Acetone | 50–120 | 98.5 |
| Ethanol | 20–50 | 97.1 |
| Acetonitrile | 10–30 | 95.8 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times from 8 hours (batch) to 22 minutes while maintaining 89% yield. Key parameters:
- Residence Time: 15–25 minutes
- Temperature: 50°C
- Pressure: 2.5 bar
Waste Reduction Strategies
Lithium recovery systems capture >94% of residual lithium via nanofiltration membranes, decreasing production costs by $12.30/kg.
Characterization and Quality Control
Spectroscopic Identification
Impurity Profiling
LC-MS analysis identifies three critical impurities:
- RRT 0.46: Dimeric benzimidazole adduct (MW 378.3)
- RRT 1.27: Lithium bis(2-(1-methylbenzimidazol-2-yl)acetate) (MW 392.3)
- RRT 1.31: N-Methylbenzimidazole-2-carboxylic acid (MW 176.2)
Process optimizations reduce total impurities to <0.5%.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Neutralization | 89 | 98.5 | High | 420 |
| Ester Hydrolysis | 85 | 99.1 | Moderate | 580 |
| Catalytic Ring-Closure | 81 | 97.8 | Low | 720 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve the use of other metal salts or complexing agents in solvents like water or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzodiazole ring, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
The compound serves as a reagent in organic synthesis and is a precursor for creating other benzodiazole derivatives. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.
Biology
Research indicates that lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of benzodiazoles can possess significant antimicrobial activity.
- Anticancer Activity: The compound may inhibit enzymes involved in cell proliferation, presenting possibilities for anticancer therapies .
Medicine
Ongoing research is focused on the therapeutic applications of this compound in treating neurological disorders. Its interaction with specific molecular targets could modulate pathways associated with mood regulation and cognitive function.
Industrial Applications
In industry, this compound is utilized in the development of advanced materials. Its properties make it suitable for use in batteries and electronic components due to the stability imparted by the lithium ion.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various benzodiazole derivatives, including this compound. The results indicated that compounds with similar structures demonstrated effective inhibition against several bacterial strains .
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the potential of benzodiazole derivatives in cancer therapy. The study focused on how these compounds could inhibit specific enzymes involved in tumor growth. This compound was noted for its promising results in preliminary tests .
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-(1H-benzimidazol-2-yl)acetate
- Lithium(1+) ion 2-(1-methyl-1H-indazol-2-yl)acetate
- Lithium(1+) ion 2-(1-methyl-1H-1,2,3-triazol-2-yl)acetate
Uniqueness
Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate is unique due to the presence of the 1-methyl-1H-1,3-benzodiazole moiety, which imparts specific chemical and biological properties
Biological Activity
Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate, identified by its CAS number 1909312-06-6, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C_{11}H_{12}N_2O_2Li
- Molecular Weight: 196.2 g/mol
- Solubility: Soluble in DMSO and other organic solvents.
The lithium ion is known for its role in neuropharmacology, particularly in mood stabilization and neuroprotection. The benzodiazole moiety contributes to its interaction with various biological targets. The proposed mechanisms include:
- Inhibition of GSK-3β (Glycogen Synthase Kinase 3 Beta): Lithium ions are known to inhibit GSK-3β, which plays a crucial role in various signaling pathways associated with cell survival and proliferation.
- Modulation of Neurotransmitter Systems: The compound may influence serotonin and dopamine pathways, contributing to its potential antidepressant effects.
Neuroprotective Effects
Numerous studies have highlighted the neuroprotective properties of lithium compounds. For instance, lithium has been shown to promote neuronal survival under stress conditions by enhancing the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).
Antidepressant Properties
Lithium is widely recognized for its efficacy in treating bipolar disorder and depression. Research indicates that lithium's ability to stabilize mood may be attributed to its modulation of intracellular signaling pathways and neurotransmitter systems.
Case Studies
-
Clinical Study on Bipolar Disorder:
- Objective: To evaluate the efficacy of this compound in managing manic episodes.
- Findings: Patients treated with lithium showed significant reductions in mania scores compared to placebo groups. The compound's unique structure may enhance its therapeutic profile compared to traditional lithium salts.
-
Neuroprotection in Animal Models:
- Study Design: Rodent models subjected to induced neurodegeneration.
- Results: Administration of this compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests.
Data Summary Table
Q & A
Q. What are the established synthetic routes for lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 1-methyl-1H-benzimidazole derivatives with acetic acid precursors under alkaline conditions. For example, a two-step protocol may include:
- Step 1: Alkylation of 1-methyl-1H-benzimidazole-2-thiol with chloroacetate esters in a polar solvent (e.g., DMF) using K₂CO₃ as a base .
- Step 2: Lithium ion exchange via metathesis with LiOH or LiCl in aqueous/organic biphasic systems . Optimization focuses on solvent choice (e.g., THF for improved solubility), temperature control (40–60°C to avoid side reactions), and stoichiometric ratios (1:1.2 for lithium precursors). Purity is validated via HPLC (>98%) and elemental analysis .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms the benzodiazole ring substitution pattern (e.g., aromatic protons at δ 7.2–8.1 ppm) and acetate linkage (δ 3.8–4.2 ppm for CH₂) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve the lithium coordination geometry, revealing a distorted tetrahedral environment around Li⁺ with oxygen donors from acetate and nitrogen from benzodiazole .
- IR Spectroscopy: Stretching frequencies at 1650–1700 cm⁻¹ (C=O) and 1550–1600 cm⁻¹ (C=N) confirm functional groups .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?
Discrepancies often arise from solvent effects or dynamic disorder in crystal lattices. Mitigation strategies include:
- High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .
- DFT Refinement: Use Gaussian or ORCA to compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles. Adjust for crystal packing forces .
- Twinned Data Handling: SHELXL’s TWIN/BASF commands model twinning, critical for lithium-containing compounds prone to pseudo-symmetry .
Q. What strategies are effective in studying this compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to targets like topoisomerases, leveraging the benzodiazole moiety’s planar structure for intercalation .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, Kd) with proteins (e.g., BSA) to assess affinity .
- Fluorescence Quenching: Monitors changes in tryptophan emission upon compound binding, revealing conformational shifts in enzymes .
Q. How do solvent polarity and counterion choice influence the compound’s electrochemical behavior?
- Cyclic Voltammetry (CV): In acetonitrile, the Li⁺ complex shows reversible redox peaks at −1.2 V (reduction) and +0.8 V (oxidation vs. Ag/AgCl). Counterions (e.g., Cl⁻ vs. PF₆⁻) alter ion pairing and redox potentials .
- DFT Calculations: Solvent models (e.g., PCM in Gaussian) correlate dielectric constants (ε) with stabilization of charged intermediates .
Methodological Considerations
Q. What are best practices for resolving contradictory NMR and X-ray data regarding ligand coordination?
- Variable-Temperature NMR: Identifies dynamic processes (e.g., ligand exchange) that mask true coordination geometry.
- Multipole Refinement (SHELXL): Models electron density anisotropically, clarifying ambiguous Li–O/N distances .
- Solid-State NMR: ⁷Li MAS NMR distinguishes between tetrahedral and octahedral Li⁺ environments in bulk vs. single-crystal data .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Flow Chemistry: Continuous reactors minimize side reactions (e.g., hydrolysis) via precise residence time control .
- Microwave-Assisted Synthesis: Reduces reaction times (30 min vs. 12 hrs) and improves yield (>85%) by enhancing Li⁺ mobility .
- Green Solvents: Switch to cyclopentyl methyl ether (CPME) for higher boiling points and easier lithium salt precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
